5-(2,5-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid

Suzuki–Miyaura coupling medicinal chemistry molecular recognition

5-(2,5-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid (CAS 1449142-54-4) is a disubstituted arylboronic acid with the molecular formula C₁₅H₁₅BFNO₃ and a molecular weight of 287.10 g·mol⁻¹. The compound features a phenylboronic acid core bearing an ortho-fluorine substituent (C2 position) and a 2,5-dimethylphenylcarbamoyl moiety at the C5 position via an amide linkage.

Molecular Formula C15H15BFNO3
Molecular Weight 287.10 g/mol
Cat. No. B12648400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,5-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid
Molecular FormulaC15H15BFNO3
Molecular Weight287.10 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)C)C)F)(O)O
InChIInChI=1S/C15H15BFNO3/c1-9-3-4-10(2)14(7-9)18-15(19)11-5-6-13(17)12(8-11)16(20)21/h3-8,20-21H,1-2H3,(H,18,19)
InChIKeyZXKDIMGDWVGZRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2,5-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid: Structural Identity, Boronic Acid Class, and Procurement Baseline


5-(2,5-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid (CAS 1449142-54-4) is a disubstituted arylboronic acid with the molecular formula C₁₅H₁₅BFNO₃ and a molecular weight of 287.10 g·mol⁻¹ [1]. The compound features a phenylboronic acid core bearing an ortho-fluorine substituent (C2 position) and a 2,5-dimethylphenylcarbamoyl moiety at the C5 position via an amide linkage [1]. It belongs to the broader class of arylboronic acids employed as nucleophilic coupling partners in Suzuki–Miyaura cross-coupling reactions and as reversible covalent warheads in medicinal chemistry targeting serine hydrolases and related enzymes [2][3]. It is commercially available from multiple specialty chemical suppliers, though published primary research data involving direct comparative assays of this specific compound remain sparse.

Why 5-(2,5-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid Cannot Be Replaced by a Generic Arylboronic Acid or Non-Fluorinated Analog


Generic substitution within this compound family is precluded by the orthogonal contributions of its two key substituents. The ortho-fluorine atom increases the Lewis acidity of the boron center and simultaneously accelerates base-catalyzed protodeboronation relative to non-fluorinated phenylboronic acids [1]. Concurrently, the 2,5-dimethylphenylcarbamoyl group contributes both steric bulk and an additional hydrogen-bonding amide NH that modulates molecular recognition, solubility partitioning, and chromatographic retention in ways that cannot be replicated by simple dimethylcarbamoyl or unsubstituted phenylcarbamoyl analogs [2][3]. The precise substitution pattern—2,5-dimethyl on the distal aryl ring, fluorine ortho to boron, carbamoyl para to boron—generates a unique steric and electronic fingerprint for which no single alternative compound provides a one-to-one match across all relevant property dimensions.

5-(2,5-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid: Quantitative Differentiation Evidence Against Closest Structural Analogs


Hydrogen Bond Acceptor Count: Ortho-Fluorine Differentiates Target from Non-Fluorinated Phenylcarbamoyl Analogs

The target compound possesses 4 hydrogen bond acceptor (HBA) sites versus 3 HBA for its closest non-fluorinated analog, 4-(2,5-dimethylphenylcarbamoyl)phenylboronic acid (CAS 913835-40-2). The additional HBA arises from the ortho-fluorine substituent, which is absent in the comparator. This difference alters the compound's capacity to engage in intermolecular hydrogen-bonding networks, affecting solubility, target binding, and chromatographic behavior [1][2].

Suzuki–Miyaura coupling medicinal chemistry molecular recognition

Hydrogen Bond Donor Count: Aryl Amide NH Differentiates Target from N,N-Dimethylcarbamoyl Analog

The target compound possesses 3 hydrogen bond donor (HBD) sites versus only 2 HBD for the N,N-dimethylcarbamoyl analog, (5-(dimethylcarbamoyl)-2-fluorophenyl)boronic acid (CAS 874289-46-0). The additional donor is the amide NH proton of the 2,5-dimethylphenylcarbamoyl moiety, which is absent in the tertiary amide comparator. This chemically significant difference enables the target to act as a hydrogen bond donor in molecular recognition contexts—particularly relevant for serine hydrolase active-site engagement where an NH can donate a hydrogen bond to the catalytic oxyanion hole [1][2][3].

protease inhibition molecular docking chromatographic retention

Molecular Complexity Score: Target Surpasses Dimethylcarbamoyl and Meta-Substituted Non-Fluorinated Analogs

The target compound has a PubChem Cactvs complexity score of 369, which is 37% higher than the N,N-dimethylcarbamoyl analog (complexity = 272, CAS 874289-46-0) and 9.5% higher than the meta-substituted non-fluorinated analog 3-(2,5-dimethylphenylcarbamoyl)phenylboronic acid (complexity = 337, CAS 957061-00-6). The elevated complexity reflects the combined contributions of ortho-fluorine substitution and the sterically-defined 2,5-dimethylphenylcarbamoyl motif, translating to greater topological diversity that is valued in fragment-based and diversity-oriented library construction [1][2][3].

chemoinformatics library design lead optimization

Molecular Weight and Topological Polar Surface Area: Target Clusters Separately from Non-Fluorinated Phenylcarbamoyl Series in Physicochemical Space

The target compound (MW = 287.10 g·mol⁻¹) is shifted by +18.0 Da relative to non-fluorinated 2,5-dimethylphenylcarbamoylphenylboronic acids (MW = 269.11 g·mol⁻¹; CAS 913835-40-2 and CAS 957061-00-6), corresponding to the exact mass of a hydrogen-to-fluorine substitution. Despite this mass difference, the topological polar surface area (TPSA = 69.6 Ų) remains identical across the fluorinated and non-fluorinated 2,5-dimethylphenylcarbamoyl series. This creates a distinct physicochemical profile where lipophilicity is modulated (via fluorine) without altering the computed polar surface area, a combination that is difficult to achieve through other substituent modifications [1][2][3].

drug-likeness ADME prediction physicochemical profiling

Ortho-Fluorine Accelerated Protodeboronation: A Stability–Reactivity Trade-Off Requiring Specific Handling Protocols

Polyfluorinated arylboronic acids bearing ortho-fluorine substituents are documented to undergo accelerated base-catalyzed protodeboronation relative to non-fluorinated analogs, as comprehensively reviewed by Budiman et al. (2021). While this review does not report compound-specific kinetic data for the target compound, the ortho-fluorine motif present in 5-(2,5-dimethylphenylcarbamoyl)-2-fluorophenylboronic acid places it squarely within this high-protodeboronation-risk subclass. Non-fluorinated analogs such as 4-(2,5-dimethylphenylcarbamoyl)phenylboronic acid lack this liability. The practical consequence is that the target compound demands careful optimization of Suzuki–Miyaura reaction conditions—specifically, the use of low-temperature protocols or specialized precatalyst systems—to suppress deboronation side reactions that are not a concern for its non-fluorinated counterparts [1][2][3].

protodeboronation Suzuki–Miyaura coupling boronic acid stability

Substitution Pattern Isomerism: 2,5-Dimethyl vs 2,6-Dimethyl Yield Distinct Complexity and Steric Profiles

The target compound (2,5-dimethylphenylcarbamoyl isomer) and the 2,6-dimethylphenylcarbamoyl isomer (CAS 1449142-45-3) share identical molecular formula, MW, HBA, HBD, and TPSA values, yet they differ in computed complexity (369 vs 359). This Δ = 10 difference arises from the distinct symmetry and steric environment of the dimethyl substitution pattern on the distal aryl ring. In the 2,6-isomer, both methyl groups flank the carbamoyl NH, creating a more sterically encumbered environment that may restrict rotational freedom of the amide bond, whereas the 2,5-pattern in the target compound leaves one ortho position unsubstituted, reducing steric congestion around the amide linkage [1][2].

regioisomer differentiation steric effects structure–activity relationships

5-(2,5-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid: Evidence-Backed Application Scenarios for Scientific Procurement


Suzuki–Miyaura Cross-Coupling Requiring Ortho-Fluorinated Biaryl Products with a Built-In Carbamoyl Handle

The target compound serves as a bifunctional Suzuki–Miyaura coupling partner that simultaneously introduces an ortho-fluorophenyl ring and a 2,5-dimethylphenylcarbamoyl moiety in a single coupling step. This is particularly valuable when the desired biaryl product requires both the fluorine substituent (for metabolic stability or electronic tuning) and the amide functionality (for downstream elaboration or target binding). The ortho-fluorine substituent increases the Lewis acidity of the boron center, which can enhance transmetalation rates, but also necessitates attention to protodeboronation suppression as documented in the fluorinated arylboronic acid literature [1][2]. Users should employ low-temperature or specialized precatalyst protocols.

Serine Hydrolase / β-Lactamase Inhibitor Probe Design Leveraging Boronic Acid Warhead and Aryl Amide Recognition Elements

The combination of a boronic acid warhead (capable of reversible covalent bonding to catalytic serine residues) with a 2,5-dimethylphenylcarbamoyl recognition element (providing both HBD via the amide NH and hydrophobic contacts via the dimethylphenyl ring) makes this compound a candidate scaffold for serine hydrolase inhibitor development. The 3 HBD count—specifically the amide NH absent in N,N-dialkylcarbamoyl analogs—enables hydrogen bond donation to the oxyanion hole of serine proteases and β-lactamases, a binding mode supported by structural studies of related phenylboronic acid–enzyme complexes [3]. The ortho-fluorine may further contribute to binding affinity through orthogonal dipolar interactions within the active site.

Diversity-Oriented Synthesis and Fragment Library Construction Requiring High-Complexity Boronic Acid Building Blocks

With a molecular complexity score of 369—significantly exceeding that of the simpler dimethylcarbamoyl analog (272) and even the meta-substituted non-fluorinated analog (337)—this compound offers superior three-dimensional shape diversity for fragment-based and diversity-oriented library design [4][5][6]. Its combination of ortho-fluorine, para-carbamoyl, and 2,5-dimethylphenyl substitution generates a unique steric and electronic topology that cannot be replicated by any single commercially available alternative, making it a strategically distinct entry in boronic acid building block collections.

Physicochemical Property Fine-Tuning: MW Increase Without TPSA Alteration for Lipophilicity Optimization

The target compound offers a +18 Da mass increment over non-fluorinated 2,5-dimethylphenylcarbamoylphenylboronic acids without any change in topological polar surface area (69.6 Ų). This unusual property combination—higher MW driving increased lipophilicity while TPSA remains constant—is valuable in lead optimization campaigns where modulating LogP without altering hydrogen-bonding capacity is desired. It also provides a distinct mass spectrometric signature for reaction monitoring and purity assessment [4][7].

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